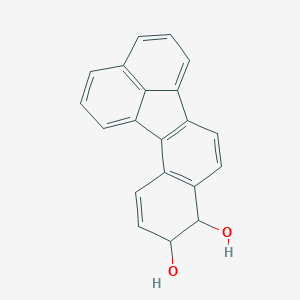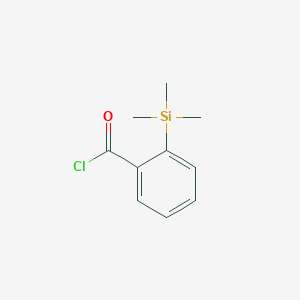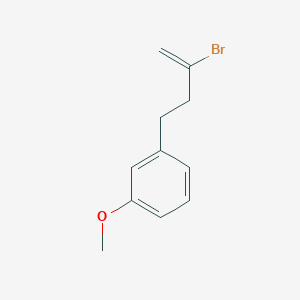![molecular formula C21H27NO2 B012869 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine CAS No. 19733-87-0](/img/structure/B12869.png)
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine, also known as BMS-986, is a novel compound with potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine works by targeting specific molecular pathways involved in various biological processes. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. By inhibiting BET proteins, this compound can modulate the expression of various genes involved in different biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, modulate immune responses, and improve cognitive function. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine. One potential direction is to further investigate its therapeutic potential in oncology, immunology, and neurology. Another direction is to explore its potential as a drug candidate for other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromobenzyl alcohol with 4-iodobenzyl alcohol to form 4-[4-(benzyloxy)phenyl]butan-1-ol. This intermediate product is then reacted with morpholine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has shown potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In immunology, this compound has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders. In neurology, this compound has been shown to improve cognitive function, making it a potential treatment for neurodegenerative diseases.
Propiedades
Número CAS |
19733-87-0 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[4-[4-(phenoxymethyl)phenyl]butyl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-2-7-21(8-3-1)24-18-20-11-9-19(10-12-20)6-4-5-13-22-14-16-23-17-15-22/h1-3,7-12H,4-6,13-18H2 |
Clave InChI |
PCSCOVYTYNORPK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Otros números CAS |
19733-87-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



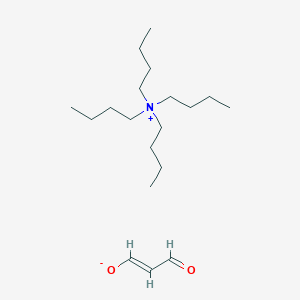
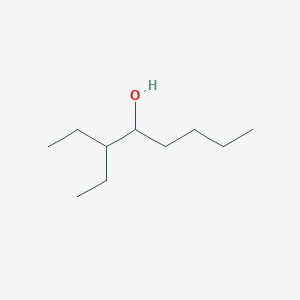
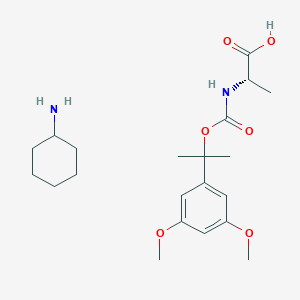
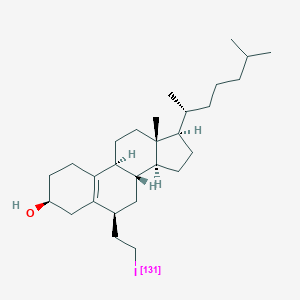
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
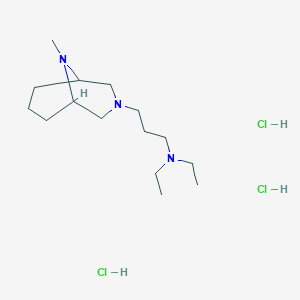
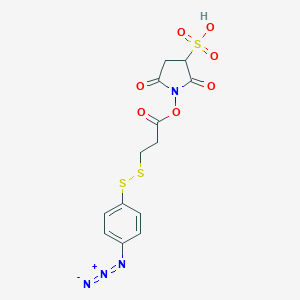
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
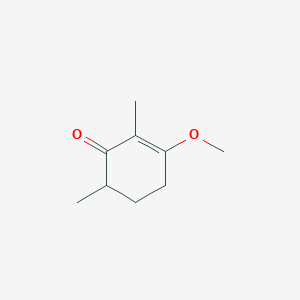
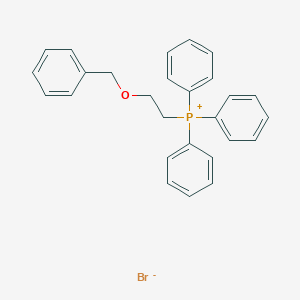
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
